
4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone
Übersicht
Beschreibung
4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound with the molecular formula C19H20ClFN2O It is characterized by the presence of a benzophenone core substituted with chloro, fluoro, and methylpiperazinomethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions. Chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be carried out using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.
Attachment of the Methylpiperazinomethyl Group: The final step involves the nucleophilic substitution reaction where the methylpiperazinomethyl group is attached to the benzophenone core. This can be done using 4-methylpiperazine and a suitable base such as sodium hydride.
Industrial Production Methods: Industrial production of 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylpiperazinomethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, converting it to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The methylpiperazinomethyl group may facilitate its transport across cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone
- 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone
- 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone
Comparison: 4-Chloro-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to the specific combination of chloro, fluoro, and methylpiperazinomethyl substituents on the benzophenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Similar compounds may lack one or more of these substituents, resulting in different reactivity and applications.
Biologische Aktivität
4-Chloro-2-fluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898762-27-1) is a synthetic organic compound notable for its diverse applications in chemistry and biology. Its unique structure, characterized by a benzophenone core with chloro, fluoro, and methylpiperazinomethyl substituents, imparts distinct chemical properties that are the subject of ongoing research into its biological activities.
- Molecular Formula: C19H20ClFN2O
- Molecular Weight: 346.83 g/mol
- Structure: The compound features a benzophenone backbone with specific halogen and piperazine modifications that enhance its reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the chloro and fluoro groups may enhance binding affinity, while the methylpiperazinomethyl group could facilitate cellular uptake, thereby increasing bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential utility in developing new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vivo studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. For instance, exposure to this compound has been linked to increased levels of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in tumor cells.
Genotoxicity Studies
Genotoxicity assessments have revealed that this compound may form DNA adducts, indicating a potential risk for mutagenicity. In animal studies, exposure resulted in the development of various tumors, including hepatocellular carcinoma and lung adenomas, highlighting the need for careful evaluation of its safety profile in therapeutic contexts.
Study 1: Anticancer Efficacy
A study conducted on male SD rats demonstrated that daily administration of the compound at varying doses resulted in dose-dependent increases in tumor incidence. Histopathological examinations revealed significant liver damage and tumor formation after prolonged exposure, underscoring the compound's dual role as both a potential therapeutic agent and a carcinogen.
Study 2: Antimicrobial Activity
In vitro assays assessed the antimicrobial efficacy of derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Compound A | Similar to this compound | Moderate antimicrobial | Lacks piperazine group |
Compound B | Contains different halogen substitutions | High anticancer efficacy | More potent than the target compound |
Compound C | Benzophenone derivative without halogens | Low activity | Less reactive due to lack of substituents |
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVSCAYNECOQSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643893 | |
Record name | (4-Chloro-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-27-1 | |
Record name | Methanone, (4-chloro-2-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.